molecular formula C20H25ClN2OS B1675350 Lucanthone hydrochloride CAS No. 548-57-2

Lucanthone hydrochloride

Cat. No.: B1675350
CAS No.: 548-57-2
M. Wt: 376.9 g/mol
InChI Key: LAOOXBLMIJHMFO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Lucanthone hydrochloride primarily targets DNA topoisomerase 2-alpha , DNA- (apurinic or apyrimidinic site) lyase , and DNA topoisomerase 1 . These enzymes play crucial roles in DNA replication and repair, making them important targets for anticancer drugs.

Mode of Action

This compound interacts with its targets by inhibiting their activities. It inhibits post-radiation DNA repair in tumor cells . The ability of lucanthone to inhibit AP endonuclease and topoisomerase II probably accounts for the specific DNA repair inhibition in irradiated cells . It also acts as a DNA intercalator .

Biochemical Pathways

The inhibition of these enzymes disrupts the normal DNA repair and replication processes in the cells. This disruption can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells . Additionally, lucanthone has been found to inhibit autophagy , a cellular degradation pathway, further contributing to its anticancer effects.

Pharmacokinetics

Lucanthone is orally available , which means it can be taken by mouth and absorbed through the digestive system.

Result of Action

The result of lucanthone’s action is the inhibition of DNA repair in tumor cells, leading to their death . This makes lucanthone a potential therapeutic agent for the treatment of cancer. In clinical trials, lucanthone was found to be safe, practical, and effective, and was proposed for use in clinical protocols for the treatment of cancer .

Action Environment

The action of lucanthone can be influenced by various environmental factors. For instance, it has been found to act preferentially on cycling cells , which means it is more effective in tissues with a high rate of cell division, such as tumors. Additionally, lucanthone is able to cross the blood-brain barrier efficiently , which could make it particularly useful for treating brain cancers.

Preparation Methods

The synthesis of lucanthone hydrochloride involves the reaction of 2-(diethylamino)ethylamine with 4-methylthioxanthen-9-one . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Lucanthone hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of this compound can lead to the formation of its reduced thioxanthene derivative.

    Substitution: this compound can undergo substitution reactions, particularly at the aminoethyl side chain, to form various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Lucanthone hydrochloride has several scientific research applications, including:

Properties

IUPAC Name

1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS.ClH/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;/h6-11,21H,4-5,12-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOOXBLMIJHMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878506
Record name Lucanthone Hydrochloride
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Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water. ... Slightly soluble in alcohol.
Record name LUCANTHONE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The ability of lucanthone to inhibit the normal repair of abasic sites might reflect inhibition of apurinic/apyrimidinic endonuclease (HAP1) by the drug, thereby preventing an early step in the base excision repair pathway. Unrepaired abasic sites prevalent after ionizing radiation are cytotoxic lesions that promote DNA strand breaks. These results suggest a rationale for the joint lethal effects of lucanthone and ionizing radiation in cells and the accelerated tumor regression observed in cancer patients who received the combined therapy., Addition of lucanthone (1-5 ug/ml) to cultures of Tetrahymena results in a preferential inhibition of the synthesis of ribosomal RNA. Transcriptional studies with isolated nucleoli from Tetrahymena demonstrate that the endogenous RNA polymerases of the r-chromatin (chromatin form of rDNA) do not recognize the normal termination and move into the spacer region distal to the terminator in the presence of lucanthone. ...Lucanthone seems specific in its action on termination as it does not inhibit the elongation process on the chromatin. Among various DNA- binding drugs tested only lucanthone and proflavine are found to cause repression of the termination. The data obtained suggest that the reduced synthesis of rRNA in lucanthone-treated eukaryotic cells is due to lack of reinitiating RNA polymerases possibly caused by improper termination., Exposure of HeLa cells to lucanthone (3 ug/ml) caused dissociation of a fast-sedimenting duplex DNA complex, as judged by lysis and sedimentation in alkaline sucrose gradients. The effect of lucanthone on the DNA complex resembled that of actinomycin D and ionizing radiation. Protein synthesis inhibitors such as cycloheximide or inhibitors of DNA synthesis such as hydroxyurea did not lead to dissociation of the complex. ...Lucanthone promoted X-ray-induced denaturation of DNA in intact cells, as judged by their nuclear immunoreactivity to antinucleoside antibodies. Lucanthone did not inhibit repair of X-ray-induced DNA single-strand breaks., Studies were conducted on the stimulatory effect that various nucleic-acid-binding compounds have on the hydrolysis of RNA and polyribonucleotides by pancreatic ribonuclease A and by other ribonucleases. ...Lucanthone... stimulated the hydrolysis of tRNA by pancreatic ribonuclease A. .../In addition,/ lucanthone, stimulated the hydrolysis of tRNA by ribonuclease N1., For more Mechanism of Action (Complete) data for LUCANTHONE HYDROCHLORIDE (7 total), please visit the HSDB record page.
Record name LUCANTHONE HYDROCHLORIDE
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Color/Form

Yellow crystals from alcohol

CAS No.

548-57-2
Record name 9H-Thioxanthen-9-one, 1-[[2-(diethylamino)ethyl]amino]-4-methyl-, hydrochloride (1:1)
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Record name Lucanthone hydrochloride [USAN:USP]
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Record name Tixantone
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Record name Lucanthone Hydrochloride
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Record name Lucanthone hydrochloride
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Record name LUCANTHONE HYDROCHLORIDE
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Melting Point

195-196 °C, MP: 64-65 °C. Soluble in the usual organic solvents. /Free base/
Record name LUCANTHONE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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